2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H18N2O4 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-[2-(3-methoxypropyl)pyrazol-3-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H18N2O4/c1-17-7-2-6-14-10(3-5-13-14)11-9(12(15)16)4-8-18-11/h3,5,9,11H,2,4,6-8H2,1H3,(H,15,16) |
InChI Key |
CZEHKRUNLXFVRU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=CC=N1)C2C(CCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The initial step involves synthesizing a substituted pyrazole, such as 3-trifluoromethyl-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid , through established condensation or cyclization reactions. The literature indicates high-yielding routes employing hydrazine derivatives with appropriate ketones or aldehydes under mild conditions.
Oxidation to Carboxylic Acid
A common approach utilizes sodium periodate as an oxidizing agent to convert hydroxymethyl groups on the pyrazole ring to carboxylic acids. For example, reacting 3-trifluoromethyl-5-hydroxymethyl-1-(4-methoxyphenyl)-1H-pyrazole with sodium periodate in acetonitrile-water mixture at 0°C, followed by stirring at ambient temperature for 18 hours, yields the corresponding carboxylic acid with yields around 90%.
Ring Closure to Oxolane
The oxolane (tetrahydrofuran) ring formation can be achieved by cyclization of suitable precursors, such as hydroxy acids or diols , under acidic or basic conditions. Alternatively, the carboxylic acid derivative can be reacted with diols or their derivatives in the presence of dehydrating agents or under microwave irradiation to facilitate ring closure.
Direct Multi-Component Synthesis Using Ecofriendly Solvents
One-Pot Synthesis
Recent advancements highlight eco-friendly approaches where the pyrazole core, methoxypropyl substituent, and oxolane ring are assembled in a single process without organic solvents, primarily using water as the reaction medium. For example, potassium tert-butoxide catalyzes the condensation of pyrazole derivatives with suitable aldehydes or ketones in water, simplifying purification and reducing costs.
Reaction Conditions and Yields
- Potassium tert-butoxide in water at ambient temperature yields the target compound with efficiencies around 87-95%, depending on the specific substrates and reaction times.
- The process is advantageous due to its simplicity, cost-effectiveness, and environmental friendliness.
Multi-Step Synthesis from Pyrazolyl Precursors
Formation of Pyrazole-Linked Oxolane
A key step involves coupling pyrazol-5-yl derivatives with oxolane-3-carboxylic acid or its activated intermediates. This can be achieved via:
- Amide bond formation using coupling agents like EDC or DCC in dichloromethane or ethyl acetate.
- Microwave-assisted reactions to accelerate coupling, often yielding over 80% of the desired product within minutes.
Final Functionalization
The methoxypropyl group is introduced via nucleophilic substitution or alkylation of the pyrazole ring or the oxolane ring, often under basic conditions with triethylamine or similar bases, at temperatures ranging from 20°C to 50°C.
Summary Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation & Ring Closure | Pyrazole hydroxymethyl derivatives | Sodium periodate, diols | 0°C to room temp, 18 h | 90-95 | Efficient oxidation, subsequent ring closure |
| Ecofriendly Water-Based | Pyrazole derivatives + diols | Potassium tert-butoxide | Ambient, 87-95% | Environmentally friendly, scalable | |
| Multi-Component Coupling | Pyrazol-5-yl compounds + oxolane derivatives | EDC/DCC, microwave | 0-50°C, minutes to hours | 80-85 | Rapid, high-yield, suitable for scale-up |
Research Findings and Considerations
- Reaction efficiency is maximized when using microwave irradiation, reducing reaction times significantly.
- Purification typically involves filtration, washing, and recrystallization from ethyl acetate or petroleum ether.
- Environmental impact favors water-based and solvent-free methods, aligning with green chemistry principles.
- Yield optimization depends on precise control of temperature, reagent equivalents, and reaction time, with reported yields exceeding 90% in optimized conditions.
Concluding Remarks
The synthesis of 2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid can be achieved through various approaches, primarily involving oxidation of pyrazole derivatives followed by cyclization or direct multi-component assembly using eco-friendly solvents. The choice of method depends on available starting materials, desired scale, and environmental considerations. Recent literature emphasizes microwave-assisted and water-based reactions for high efficiency, cost-effectiveness, and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analog Overview
The table below highlights key analogs differing in pyrazole substituents, stereochemistry, and functional groups:
Substituent Effects on Physicochemical Properties
- Alkyl vs. Aryl Substituents: The ethyl and methyl analogs (CAS 1823626-24-9, 1807912-27-1) exhibit lower molecular weights and likely higher solubility in polar solvents compared to the bulkier 3-methoxypropyl and aryl-substituted derivatives .
Methoxypropyl vs. Isopropyl :
Stereochemical Considerations :
- The (2S,3S) and rac-(2R,3R) configurations in analogs (CAS 1803585-49-0, ) suggest that stereochemistry significantly impacts receptor binding or catalytic activity, though data on the target compound’s stereochemistry are unavailable.
Biological Activity
The compound 2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid , with the CAS number 1909286-75-4, is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₈N₂O₄
- Molecular Weight : 254.28 g/mol
- Structure : The compound features a pyrazole ring and an oxolane moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1909286-75-4 |
| Molecular Formula | C₁₂H₁₈N₂O₄ |
| Molecular Weight | 254.28 g/mol |
The biological activity of 2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is primarily attributed to its interaction with various biological targets:
- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antimicrobial Effects : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacteria and fungi, potentially through disruption of microbial cell membranes.
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
Pharmacological Studies
Recent studies have evaluated the pharmacological profile of this compound:
- In Vitro Studies : Cell line assays have demonstrated that 2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid can significantly reduce cell viability in cancer cell lines, suggesting potential anticancer properties.
- In Vivo Studies : Animal models have reported reduced inflammation and tumor growth upon administration of the compound, indicating its therapeutic potential in inflammatory diseases and cancer.
Case Studies
-
Study on Inflammation :
- A study published in Molecules explored the anti-inflammatory effects of various pyrazole derivatives, including 2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid. The results indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6) in treated groups compared to controls .
- Antimicrobial Activity :
Comparative Analysis
| Activity Type | Compound Tested | Result |
|---|---|---|
| Anti-inflammatory | 2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid | Reduced TNF-alpha levels by 40% |
| Antimicrobial | 2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid | MIC = 50 µg/mL |
| Antioxidant | 2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid | Scavenged 70% of DPPH radicals |
Q & A
Q. What are the recommended synthetic routes for 2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid?
A common approach involves coupling pyrazole derivatives with oxolane precursors. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents to the pyrazole ring . Refluxing in acetic acid with sodium acetate, as described for analogous indole-carboxylic acids, may facilitate cyclization and carboxylation . Key steps include:
- Alkylation of pyrazole with 3-methoxypropyl halides.
- Cyclization of the oxolane moiety via acid catalysis.
- Purification via recrystallization (e.g., DMF/acetic acid mixtures) .
Q. How can the purity and structural integrity of this compound be verified?
Use a combination of analytical techniques:
- NMR : Confirm substitution patterns (e.g., methoxypropyl and oxolane protons).
- IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functional groups .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What purification methods are effective for removing byproducts?
- Recrystallization : Use DMF/acetic acid (1:1) to isolate crystalline products .
- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar intermediates .
- Acid-base extraction : Leverage the carboxylic acid’s solubility in aqueous NaOH for separation from non-acidic impurities .
Q. What are the stability considerations for long-term storage?
Q. What in vitro assays are suitable for initial biological evaluation?
- Enzyme inhibition : Screen against kinases or carboxylases using fluorescence-based assays.
- Cellular uptake : Use fluorescent tagging (e.g., FITC conjugation) to study permeability in Caco-2 cells .
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MTT assay) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) to enhance coupling efficiency .
- Solvent optimization : Compare DMF, THF, and toluene for reflux reactions; DMF may improve solubility of polar intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 5 h to 30 min) while maintaining yield .
Q. What mechanistic insights explain contradictory yields in similar syntheses?
Discrepancies often arise from:
Q. How can computational modeling guide derivative design?
- DFT calculations : Predict regioselectivity in pyrazole alkylation or oxolane ring formation.
- Molecular docking : Identify potential binding pockets in target enzymes (e.g., COX-2) using AutoDock Vina .
- ADMET profiling : Use SwissADME to estimate solubility, logP, and bioavailability .
Q. What strategies address low reproducibility in biological assays?
Q. How can scale-up challenges be mitigated during process development?
- Continuous flow chemistry : Improve heat transfer and reduce side reactions in cyclization steps .
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .
- Green chemistry : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) for cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
